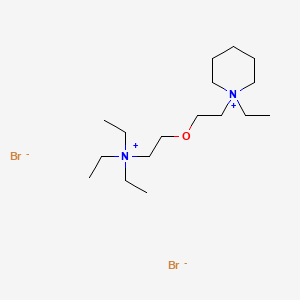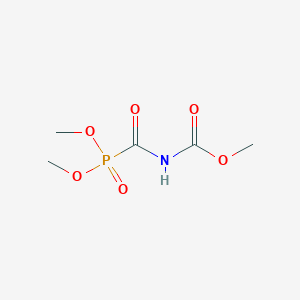
methyl N-dimethoxyphosphorylcarbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-dimethoxyphosphorylcarbonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes both carbamate and phosphoryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-dimethoxyphosphorylcarbonylcarbamate typically involves the reaction of dimethyl carbonate with an appropriate amine under controlled conditions. One common method is the reaction of dimethyl carbonate with a primary amine in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 at elevated temperatures (around 150°C) to yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates often involves phosgene-free processes due to the hazardous nature of phosgene. The reaction of amines with organic carbonates such as dimethyl carbonate is a preferred method, as it is environmentally benign and avoids the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl N-dimethoxyphosphorylcarbonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-dimethoxyphosphorylcarbonylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Mechanism of Action
The mechanism of action of methyl N-dimethoxyphosphorylcarbonylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses . This mechanism is similar to that of other carbamate compounds, which bind reversibly to the active site of acetylcholinesterase.
Comparison with Similar Compounds
Similar Compounds
Methomyl: An N-methyl carbamate insecticide that also inhibits acetylcholinesterase.
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness.
Uniqueness
Methyl N-dimethoxyphosphorylcarbonylcarbamate is unique due to its dual functional groups (carbamate and phosphoryl), which may provide distinct reactivity and applications compared to other carbamates. Its synthesis methods and environmentally benign production processes also make it a valuable compound in various fields.
Properties
CAS No. |
64389-66-8 |
|---|---|
Molecular Formula |
C5H10NO6P |
Molecular Weight |
211.11 g/mol |
IUPAC Name |
methyl N-dimethoxyphosphorylcarbonylcarbamate |
InChI |
InChI=1S/C5H10NO6P/c1-10-4(7)6-5(8)13(9,11-2)12-3/h1-3H3,(H,6,7,8) |
InChI Key |
GSPBNIREHVXXFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)



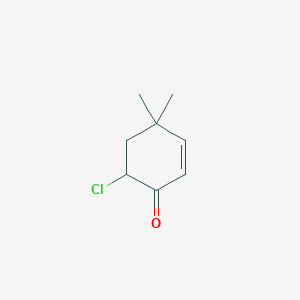
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)
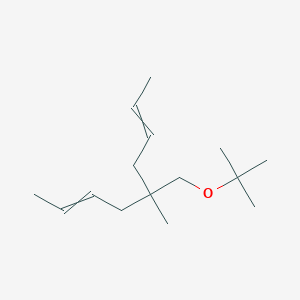
![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)

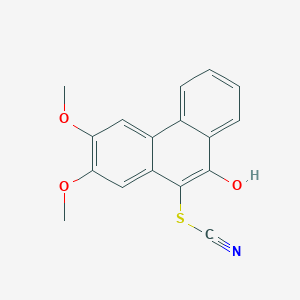

![2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one](/img/structure/B14489423.png)
